molecular formula C12H19N B7907358 a,a,2,4-Tetramethylbenzeneethanamine HCl

a,a,2,4-Tetramethylbenzeneethanamine HCl

Cat. No.: B7907358
M. Wt: 177.29 g/mol
InChI Key: IEABAQZJPJBBIB-UHFFFAOYSA-N
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Description

a,a,2,4-Tetramethylbenzeneethanamine HCl is an organic compound with a complex structure It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an amine group attached to a tertiary carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a,a,2,4-Tetramethylbenzeneethanamine HCl typically involves the alkylation of 2,4-dimethylphenylamine with a suitable alkylating agent. One common method involves the reaction of 2,4-dimethylphenylamine with 2-chloro-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: a,a,2,4-Tetramethylbenzeneethanamine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

a,a,2,4-Tetramethylbenzeneethanamine HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a,a,2,4-Tetramethylbenzeneethanamine HCl involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanone
  • 1-(2,4-Dimethylphenyl)ethanol
  • 2,4-Dimethylphenyl isocyanate

Uniqueness: a,a,2,4-Tetramethylbenzeneethanamine HCl is unique due to its specific substitution pattern and the presence of a tertiary amine group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)8-12(3,4)13/h5-7H,8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEABAQZJPJBBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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